molecular formula C16H18O5 B2700306 2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid CAS No. 432532-85-9

2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid

Cat. No.: B2700306
CAS No.: 432532-85-9
M. Wt: 290.315
InChI Key: FDOHCULLURALNG-UHFFFAOYSA-N
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Description

2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid is a synthetically designed coumarin derivative positioned as a promising scaffold in oncology research. This compound is of significant interest in the investigation of novel anti-cancer therapies. Recent patent literature describes structurally analogous coumarin derivatives demonstrating potent anti-proliferative activity against a diverse range of human cancer cell lines, including breast cancer, ovarian cancer, acute myeloid leukemia, colorectal cancer, pancreatic carcinoma, renal cancer, and metastatic melanoma . The core 2-oxochromen (2-oxo-2H-chromen) structure is a key pharmacophore, and specific substitutions on this core, such as the ethyl and methyl groups present in this molecule, are instrumental in modulating its biological activity and selectivity . The propanoic acid moiety linked via an ether bond at the 7-position of the coumarin ring is a critical functional group that can influence the molecule's solubility and its potential interactions with biological targets. The primary research value of this compound lies in its potential mechanism of action, which may involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways essential for tumor cell survival and proliferation . It serves as a crucial building block for medicinal chemists working to develop new small-molecule inhibitors. Research applications are focused on synthesizing and evaluating this compound and its derivatives in in vitro cell-based assays and in vivo models to elucidate its full therapeutic potential and precise molecular targets. This product is strictly for research purposes in a laboratory setting.

Properties

IUPAC Name

2-(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-5-11-8(2)12-6-7-13(20-10(4)15(17)18)9(3)14(12)21-16(11)19/h6-7,10H,5H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOHCULLURALNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)O)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the chromen-2-one core through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalystsThe final step involves the esterification of the chromen-2-one derivative with propanoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance yield and reduce production costs. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of ether or ester derivatives .

Scientific Research Applications

2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing its biological activity. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]propanoate (CAS: 670241-93-7) , a closely related coumarin derivative.

Structural and Functional Differences

Parameter 2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic Acid Ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]propanoate
Core Structure 4,8-Dimethyl-2-oxochromen 4,8-Dimethyl-2-oxochromen
Position 3 Substituent Ethyl (-C₂H₅) Ethyl propanoate ester (-CH₂-C(O)O-C₂H₅)
Position 7 Substituent Propanoic acid (-O-CH₂-C(O)OH) 2-Oxopropoxy (-O-CH₂-C(O)-)
Functional Groups Carboxylic acid (ionizable) Ester (hydrolyzable), ketone (electron-withdrawing)
Molecular Formula C₁₆H₁₈O₅ C₁₉H₂₂O₆
Molar Mass (g/mol) ~290 (calculated) 346.37

Implications of Substituent Variations

Solubility: The carboxylic acid in the target compound increases water solubility compared to the ester and ketone groups in the CAS 670241-93-7 compound. This makes the former more suitable for aqueous formulations in drug delivery . The ethyl propanoate ester in the latter enhances lipophilicity, favoring blood-brain barrier penetration.

Reactivity :

  • The ketone group (-C(O)-) at position 7 in CAS 670241-93-7 enables nucleophilic additions (e.g., hydrazine reactions), whereas the carboxylic acid in the target compound supports salt formation or conjugation with amines .

Pharmacological Potential: Anticoagulant Activity: Coumarins with free carboxylic acids (e.g., warfarin analogs) often exhibit enhanced binding to serum albumin, prolonging therapeutic effects. Antimicrobial Applications: The ketone group in CAS 670241-93-7 may improve interactions with microbial enzymes, as seen in related coumarin derivatives .

Biological Activity

2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid is a synthetic compound that belongs to the class of coumarin derivatives. Its unique structure, characterized by a chromen-2-one core with various substituents, positions it as a candidate for biological activity research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C16H18O5
CAS Number 432532-85-9
Molecular Weight 290.31 g/mol

Biological Activity

Research indicates that this compound exhibits a variety of biological activities, primarily due to its interaction with cellular targets.

Antimicrobial Activity

Studies have shown that derivatives of coumarin compounds possess significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, demonstrating inhibition of growth at certain concentrations.

Case Study: Antimicrobial Efficacy
In a recent study, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating moderate antimicrobial activity.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in vitro and in vivo. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings:

  • In Vitro Studies: Cell lines treated with the compound showed a reduction in nitric oxide production, a marker of inflammation.
  • Animal Models: In a mouse model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant decrease in paw edema compared to the control group.

Anticancer Activity

The anticancer properties of coumarin derivatives are well-documented. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.

Case Study: Cancer Cell Lines
In assays using human breast cancer (MCF-7) and liver cancer (HepG2) cell lines:

  • The compound exhibited IC50 values of 30 µM for MCF-7 and 25 µM for HepG2.
  • Morphological changes consistent with apoptosis were observed under microscopy after treatment.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The chromenone structure allows for competitive inhibition of enzymes involved in inflammatory pathways.
  • Receptor Binding: The compound may bind to nuclear receptors influencing gene expression related to cell cycle regulation and apoptosis.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameBiological ActivityIC50 (µM)
Coumarin Mild antimicrobial>100
Warfarin AnticoagulantN/A
Umbelliferone Antioxidant>75
Target Compound Antimicrobial/Anticancer30 (MCF-7), 25 (HepG2)

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